

Lipemia and icterus interference in copeptin assays.

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Compound of Interest		
Compound Name:	Copeptin (human)	
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Technical Support Center: Copeptin Assays

This guide provides troubleshooting information and frequently asked questions regarding lipemia and icterus interference in copeptin assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are lipemia and icterus, and how do they interfere with copeptin assays?

A:

- Lipemia is the visible turbidity or cloudiness in a serum or plasma sample caused by an
 excess of lipid particles, primarily triglycerides. This interference is typically caused by light
 scattering by lipoprotein particles, which can affect spectrophotometric and
 immunoturbidimetric assays. In some cases, a high concentration of lipids can also cause a
 volume displacement effect, leading to falsely lower analyte concentrations.
- Icterus refers to the yellow-green coloration of serum or plasma due to high levels of bilirubin. Bilirubin can cause spectral interference by absorbing light at wavelengths used in many photometric assays. It can also cause chemical interference by reacting with assay reagents, which may lead to falsely elevated or decreased results depending on the assay methodology.

Troubleshooting & Optimization





Q2: My copeptin results for a specific sample are unexpected. How do I know if lipemia or icterus is the cause?

A: First, visually inspect the sample. Lipemic samples often appear cloudy, milky, or turbid, while icteric samples will be distinctly yellow or greenish-yellow. Most automated clinical chemistry analyzers also report semi-quantitative serum indices, often called HIL (Hemolysis, Icterus, Lipemia) indices. Check these index values against the thresholds provided in the copeptin assay's package insert to determine if the level of interference is significant.

Q3: What are the acceptable interference limits for the main commercial copeptin assay?

A: The most widely used commercial assay is the Thermo Scientific B·R·A·H·M·S Copeptin proAVP KRYPTOR assay. While a specific public-facing document with quantitative limits was not identified in literature searches, the instructions for use for similar assays on the same platform state that "Icteric, hemolytic or lipemic samples...may yield imprecise results" and direct users to the "Analytical Specificity" section of the product-specific manual for details on endogenous factors.[1]

Clinical laboratories often establish their own visual inspection criteria for sample rejection. For instance:

- Labcorp lists "Gross lipemia" and "Gross icterus" as reasons for sample rejection for their copeptin assay.
- Mayo Clinic Laboratories provides conflicting information across different documents, with one stating "Gross lipemia, OK; Gross icterus, OK" while another indicates rejection for grossly affected samples, highlighting the need to consult the specific test directory and potentially the manufacturer for precise limits.[2]

It is critical for users to consult the official and current Instructions for Use (IFU) provided by the manufacturer for the specific reagent lot being used to obtain precise quantitative limits for triglycerides and bilirubin.

Q4: My sample is visibly lipemic. What should I do to obtain a reliable copeptin result?

A: The most effective and recommended method for removing lipid interference is ultracentrifugation. This high-speed centrifugation process pellets the lipid layer, allowing for



the clear infranatant (serum or plasma) to be carefully aspirated and analyzed. Standard benchtop centrifuges are typically insufficient to clear lipemic samples.

Q5: My sample is visibly icteric. Can this interference be mitigated?

A: Unlike lipemia, bilirubin cannot be easily removed from a sample. The primary mitigation strategy for icteric interference is sample dilution. The sample can be diluted with an appropriate, validated diluent to lower the bilirubin concentration below the assay's interference threshold. However, this approach has two main limitations:

- The copeptin concentration in the diluted sample may fall below the assay's lower limit of quantitation (LLOQ).
- The dilution protocol must be validated to ensure it does not independently affect the accuracy of the results.

Always consult the assay manufacturer's guidelines regarding validated dilution procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpectedly High or Low Copeptin Results in a Visibly Turbid (Lipemic) Sample

- Possible Cause: Light scattering from lipid particles is interfering with the assay's optical detection system.
- Solution:
 - Quantify Lipemia: Check the Lipemia Index (L-index) if available on your analyzer.
 - Remove Interference: Use ultracentrifugation to clear the sample. Do not use chemical clearing agents as they can interfere with the assay chemistry.
 - Re-analyze: Analyze the cleared plasma/serum.
 - Documentation: Document the initial L-index and the corrective action taken.



Issue 2: Copeptin Results Do Not Correlate with Clinical Picture in a Yellow-Tinged (Icteric) Sample

- Possible Cause: Spectral or chemical interference from high bilirubin concentrations.
- Solution:
 - Quantify Icterus: Check the Icterus Index (I-index) if available.
 - Check Assay Limits: Compare the I-index or total bilirubin concentration to the limits specified in the assay's Instructions for Use.
 - Dilute Sample: If the interference level is exceeded, perform a validated sample dilution to bring the bilirubin concentration within the acceptable range.
 - Re-analyze & Calculate: Re-run the diluted sample and multiply the result by the dilution factor. Be mindful of the LLOQ.
 - Report with Caution: If dilution is not possible or the result is near the LLOQ, the result should be reported with a comment noting the potential for icterus interference.

Quantitative Interference Data

The following tables summarize the general mechanisms of interference. Users must consult the specific package insert for their copeptin assay to obtain quantitative limits for triglycerides and bilirubin.

Table 1: Summary of Lipemia Interference



Mechanism of Interference	Description	Primary Assay Types Affected	Mitigation Strategy
Light Scattering	Lipid particles (chylomicrons, VLDL) scatter light, increasing the turbidity of the sample and interfering with photometric and turbidimetric measurements.	Immunoassays (especially turbidimetric), Spectrophotometry	Ultracentrifugation
Volume Displacement	The non-aqueous lipid phase displaces the aqueous phase of the sample, leading to a proportionally lower concentration of analytes dissolved in the aqueous phase.	All assays, particularly impactful for electrolyte measurements	Ultracentrifugation
Chemical/Physical Interaction	Lipids may non- specifically bind to analytes or antibodies, blocking the intended binding reaction in an immunoassay.	Immunoassays	Ultracentrifugation

Table 2: Summary of Icterus Interference



Mechanism of Interference	Description	Primary Assay Types Affected	Mitigation Strategy
Spectral Interference	Bilirubin has a broad absorbance spectrum (peak ~450-480 nm) that can overlap with the wavelengths used for measurement in many assays, causing falsely high or low readings.[3]	Spectrophotometry, Colorimetric Assays	Sample Dilution
Chemical Interference	Bilirubin can directly react with assay reagents (e.g., oxidizing or reducing agents in enzymatic reactions), altering the reaction rate and final result.	Enzymatic Assays, some Immunoassays	Sample Dilution

Experimental Protocols

Protocol: Evaluating Lipemia and Icterus Interference (Spiking Study)

This protocol outlines a general procedure for validating assay performance against lipemic and icteric interference, based on CLSI guideline principles.

- Sample Preparation:
 - Obtain a pool of normal, non-interfered human serum or plasma with a known copeptin concentration (ideally at two clinically relevant levels: low-normal and high-normal).
 - Divide the pool into three aliquots: Control, Lipemia, and Icterus.
- Interferent Preparation:



- For Lipemia: Use a commercial 20% intravenous lipid emulsion (e.g., Intralipid®).
- For Icterus: Prepare a concentrated stock solution of bilirubin (conjugated or unconjugated, depending on validation needs) in a suitable solvent like DMSO or a weak base (e.g., 0.1 M NaOH), protecting it from light.

Spiking Procedure:

- Create a serial dilution of the interfering substance into the sample aliquots.
- Lipemia: Spike aliquots of the sample pool with increasing volumes of the lipid emulsion to achieve a range of triglyceride concentrations (e.g., 250, 500, 1000, 2000 mg/dL).
- Icterus: Spike aliquots of the sample pool with increasing volumes of the bilirubin stock to achieve a range of bilirubin concentrations (e.g., 5, 10, 20, 40 mg/dL).
- Control: Add an equivalent volume of saline or the interferent's solvent to the control aliquot to account for any dilution effects.

Analysis:

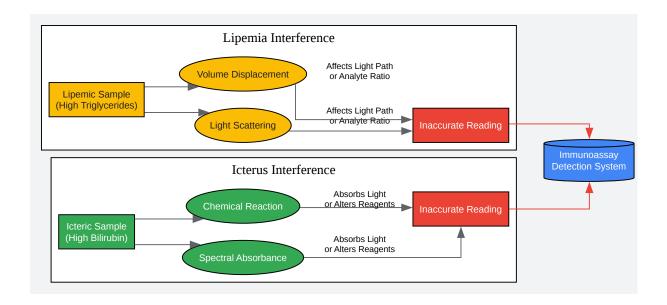
- Analyze the copeptin concentration in all control and spiked samples in triplicate using your copeptin assay.
- If available, measure the L-index and I-index for each spiked sample on an automated analyzer.

Data Interpretation:

- Calculate the mean copeptin concentration for each level of interferent.
- Determine the percent bias (% difference) from the control sample using the formula: %
 Bias = [(Mean of Spiked Sample Mean of Control Sample) / Mean of Control Sample] *
 100
- Compare the % bias to the predefined acceptable limit for the assay (e.g., ±10%). The
 interference level at which the bias exceeds this limit is considered the threshold of
 significant interference.



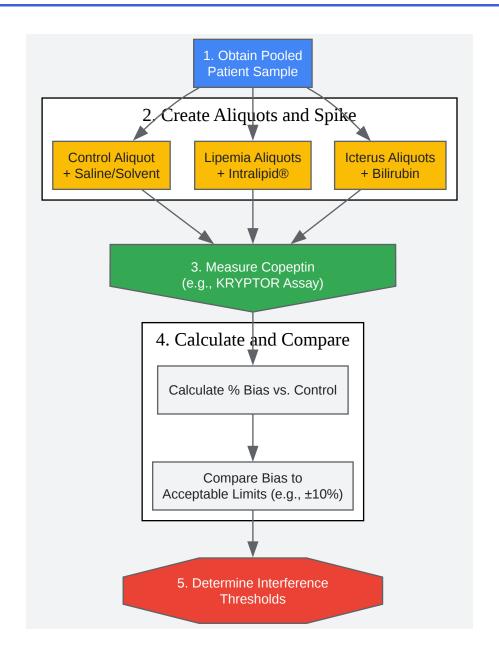
Visualizations



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Physical and chemical mechanisms of assay interference.

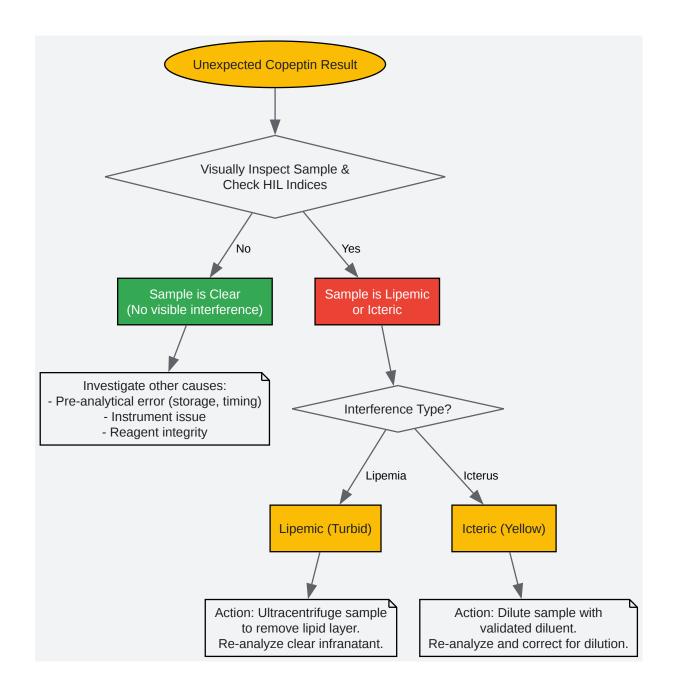




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Workflow for an interference spiking experiment.





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Troubleshooting decision tree for unexpected results.

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